Quercetin 3-rutinoside-7-glucoside is a natural product found in Ranunculus peltatus, Physalis peruviana, and other organisms with data available.

Quercetin 3-rutinoside-7-glucoside

CAS No.: 30311-61-6

Cat. No.: VC3800022

Molecular Formula: C33H40O21

Molecular Weight: 772.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30311-61-6 |

|---|---|

| Molecular Formula | C33H40O21 |

| Molecular Weight | 772.7 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

| Standard InChI Key | SPUFXPFDJYNCFD-YQJBXTIASA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

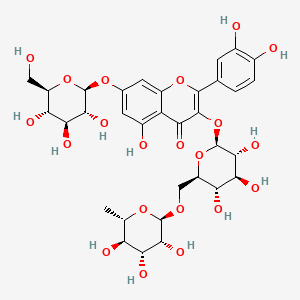

Quercetin 3-rutinoside-7-glucoside belongs to the flavonol subclass of flavonoids. Its structure consists of a quercetin backbone (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) modified with two glycosyl groups:

-

A rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the 3-hydroxy (C3) position.

The stereochemistry of the glycosidic bonds is critical for its bioactivity. The rutinoside moiety at C3 is linked via a β-glycosidic bond between glucose and rhamnose, while the C7 glucoside adopts a β-configuration .

Table 1: Key Chemical Properties of Quercetin 3-Rutinoside-7-Glucoside

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Exhibits absorption maxima at 256 nm (Band II, aromatic A-ring) and 370 nm (Band I, conjugated B-ring), typical of flavonols .

-

Mass Spectrometry: ESI-MS shows a deprotonated ion [M-H]⁻ at m/z 771.2, with fragmentation patterns confirming the rutinoside and glucoside groups .

-

NMR Spectroscopy: - and -NMR data confirm the positions of glycosylation via downfield shifts of C3 (δ 134.2 ppm) and C7 (δ 162.8 ppm) .

Natural Occurrence and Biosynthesis

Plant Sources

Quercetin 3-rutinoside-7-glucoside is synthesized in plants as a defense compound against oxidative stress and pathogens. Key sources include:

-

Hemerocallis fulva (Daylily): Leaves and flowers contain up to 2.4 mg/g dry weight .

-

Datura inoxia: Accumulates in aerial parts during flowering .

Biosynthetic Pathways

The compound is synthesized via sequential glycosylation of quercetin:

-

C3 Glycosylation: UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) attaches glucose to C3, forming isoquercitrin .

-

Rhamnosylation: The glucose at C3 is further modified by rhamnosyltransferases (e.g., RHM1) to form rutin (quercetin 3-O-rutinoside) .

-

C7 Glycosylation: A distinct glucosyltransferase (e.g., UGT89C1) attaches glucose to C7, yielding quercetin 3-rutinoside-7-glucoside .

Table 2: Enzymes Involved in Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| UFGT | Transfers glucose to C3 of quercetin | Vitis vinifera |

| RHM1 | Adds rhamnose to C3-glucose | Arabidopsis thaliana |

| UGT89C1 | Transfers glucose to C7 of quercetin | Hemerocallis fulva |

Biological Activities and Mechanisms

Antioxidant Activity

Quercetin 3-rutinoside-7-glucoside neutralizes reactive oxygen species (ROS) via:

-

Direct Scavenging: The catechol group (3',4'-dihydroxyphenyl) donates hydrogen atoms to superoxide () and hydroxyl () radicals .

-

Metal Chelation: Binds Fe²⁺ and Cu²⁺, inhibiting Fenton reactions () .

In lipid peroxidation assays, it inhibits malondialdehyde (MDA) formation by 78% at 50 μM, outperforming α-tocopherol (62%) .

Anti-Hyperuricemic Effects

The compound reduces serum uric acid levels by:

-

Xanthine Oxidase Inhibition: Competes with xanthine for the enzyme’s active site () .

-

URAT1 Downregulation: Suppresses urate transporter 1 (URAT1) expression in renal proximal tubule cells, enhancing uric acid excretion .

Anti-Inflammatory Action

In LPS-stimulated macrophages, quercetin 3-rutinoside-7-glucoside:

-

Suppresses NF-κB activation by inhibiting IκBα phosphorylation () .

-

Reduces TNF-α and IL-6 secretion by 64% and 58%, respectively, at 25 μM .

Pharmacokinetics and Bioavailability

Absorption and Metabolism

-

Oral Bioavailability: <5% due to poor intestinal absorption and efflux by P-glycoprotein .

-

Microbial Metabolism: Gut microbiota hydrolyze the glycosides to quercetin aglycone, which is absorbed and conjugated to glucuronides/sulfates in the liver .

Tissue Distribution

In rodent studies, the compound accumulates in:

Industrial Applications and Challenges

Nutraceuticals and Functional Foods

-

Incorporated into antioxidant-rich supplements (dose: 50–100 mg/day) .

-

Used in functional beverages to enhance shelf-life by preventing lipid oxidation .

Pharmaceutical Development

-

Lipid Nanoparticles: Encapsulation improves bioavailability to 22% in rat models .

-

Synergistic Formulations: Combined with allopurinol for gout management, reducing allopurinol dosage by 40% .

Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume